(E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide
Beschreibung
(E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide is an organic compound characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring and a butenamide moiety
Eigenschaften
Molekularformel |
C19H19NO2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide |
InChI |
InChI=1S/C19H19NO2/c1-4-14(2)19(22)20(3)17-13-9-8-12-16(17)18(21)15-10-6-5-7-11-15/h4-13H,1-3H3/b14-4+ |
InChI-Schlüssel |
MKURPGUKNDBYNJ-LNKIKWGQSA-N |
SMILES |
CC=C(C)C(=O)N(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Isomerische SMILES |
C/C=C(\C)/C(=O)N(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC=C(C)C(=O)N(C)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide typically involves the reaction of 2-benzoylbenzoic acid with N,N-dimethyl-2-butenamide under specific conditions. The reaction is often catalyzed by a palladium complex, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Wirkmechanismus
The mechanism by which (E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include N-(2-benzoylphenyl)acetamide, N-(2-benzoylphenyl)oxalamate, and N1,N2-bis(2-benzoylphenyl)oxalamide .
Uniqueness
(E)-N-(2-benzoylphenyl)-N,2-dimethylbut-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
